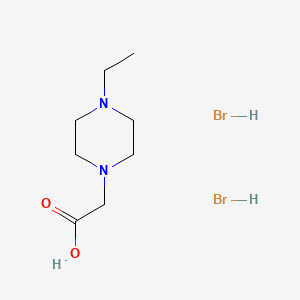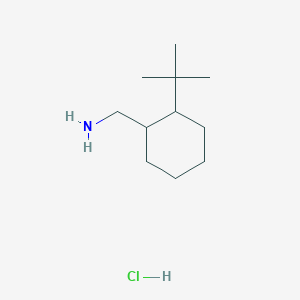![molecular formula C14H23N3O4 B1522210 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne CAS No. 312760-07-9](/img/structure/B1522210.png)
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne
Übersicht
Beschreibung
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a research chemical with the CAS number 312760-07-9 . It has the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol . It is a small molecule that has been studied extensively due to its potential applications in a variety of scientific fields.
Molecular Structure Analysis
The molecular structure of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne can be represented by the SMILES string:CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a solid at 20°C . It has a molecular weight of 297.35 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- An optimized synthesis method for 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine, a related compound to 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne, has been developed. This methodology is scalable and high-yielding, indicating potential applications in synthesizing similar compounds (Hickey et al., 2012).
Coordination Chemistry
- Research into bis(guanidine) ligands, which includes structures similar to 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne, has led to the development of novel bis(guanidine)copper(i) compounds. These compounds are part of biomimetic coordination chemistry, indicating potential applications in mimicking biological systems and processes (Herres‐Pawlis et al., 2005).
Organic Synthesis
- Chiral bis(guanidino)iminophosphorane, a compound structurally related to 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne, has been used to catalyze enantioselective addition reactions, demonstrating its utility in creating optically active compounds for organic synthesis (Kondoh et al., 2015).
Guanidine Formation
- A method involving N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride provides an efficient approach for bis-Boc protected guanidine formation. This process could be applicable to compounds like 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne (Kim & Qian, 1993).
Eigenschaften
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-prop-2-ynylcarbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-8-9-15-10(16-11(18)20-13(2,3)4)17-12(19)21-14(5,6)7/h1H,9H2,2-7H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJOFVUDUOOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)


![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)

![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)




